2-bromo-N-(4-fluorophenyl)-N-methylpropanamide
Overview
Description
2-bromo-N-(4-fluorophenyl)-N-methylpropanamide is an organic compound with the molecular formula C11H13BrFNO It is a derivative of propanamide, featuring a bromine atom at the second position, a fluorophenyl group, and a methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(4-fluorophenyl)-N-methylpropanamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoroaniline, which is reacted with bromoacetyl bromide to form 2-bromo-N-(4-fluorophenyl)acetamide.
Methylation: The intermediate 2-bromo-N-(4-fluorophenyl)acetamide is then methylated using methyl iodide in the presence of a base such as potassium carbonate to yield 2-bromo-N-(4-fluorophenyl)-N-methylacetamide.
Final Step: The final step involves the conversion of 2-bromo-N-(4-fluorophenyl)-N-methylacetamide to this compound through a reaction with propionic anhydride under acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(4-fluorophenyl)-N-methylpropanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of N-oxide derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in dichloromethane.
Major Products
Substitution: Formation of N-(4-fluorophenyl)-N-methylpropanamide derivatives.
Reduction: Formation of N-(4-fluorophenyl)-N-methylpropanamine.
Oxidation: Formation of N-(4-fluorophenyl)-N-methylpropanamide N-oxide.
Scientific Research Applications
2-bromo-N-(4-fluorophenyl)-N-methylpropanamide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-bromo-N-(4-fluorophenyl)-N-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the fluorophenyl group play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The methyl group on the nitrogen atom enhances the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(4-fluorophenyl)butanamide
- 2-bromo-N-(2-fluorophenyl)butanamide
- 2-bromo-N-(2,5-dimethoxyphenyl)butanamide
Uniqueness
2-bromo-N-(4-fluorophenyl)-N-methylpropanamide is unique due to the presence of both a bromine atom and a fluorophenyl group, which confer distinct chemical properties and biological activities
Properties
IUPAC Name |
2-bromo-N-(4-fluorophenyl)-N-methylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO/c1-7(11)10(14)13(2)9-5-3-8(12)4-6-9/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBOPZTWTLUXDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C1=CC=C(C=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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